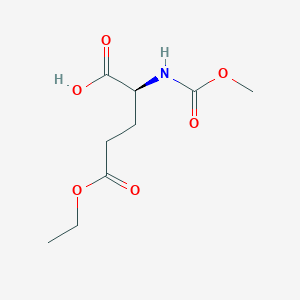![molecular formula C6H6N4O B15294280 Oxazolo[5,4-d]pyrimidine-2-methanamine](/img/structure/B15294280.png)
Oxazolo[5,4-d]pyrimidine-2-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolo[5,4-d]pyrimidine-2-methanamine is a heterocyclic compound that belongs to the class of oxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often used as pharmacophores in drug design. The structure of this compound consists of a fused oxazole and pyrimidine ring system, which imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[5,4-d]pyrimidine-2-methanamine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyrimidine rings .
Industrial Production Methods
the methods used in laboratory synthesis can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Oxazolo[5,4-d]pyrimidine-2-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-d]pyrimidine-2-carboxylic acid derivatives, while reduction may produce oxazolo[5,4-d]pyrimidine-2-methanol derivatives .
Scientific Research Applications
Oxazolo[5,4-d]pyrimidine-2-methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and immunosuppressive properties
Mechanism of Action
The mechanism of action of oxazolo[5,4-d]pyrimidine-2-methanamine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of human vascular endothelial growth factor receptor-2 (VEGFR-2) by binding to its active site . This interaction disrupts the signaling pathways involved in angiogenesis, making it a potential anticancer agent .
Comparison with Similar Compounds
Oxazolo[5,4-d]pyrimidine-2-methanamine can be compared with other similar compounds, such as:
Oxazolo[4,5-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
1,3-Oxazole derivatives: Compounds with a similar oxazole ring but different substitution patterns.
Pyrimidine derivatives: Compounds with a pyrimidine ring but lacking the fused oxazole ring.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
[1,3]oxazolo[5,4-d]pyrimidin-2-ylmethanamine |
InChI |
InChI=1S/C6H6N4O/c7-1-5-10-4-2-8-3-9-6(4)11-5/h2-3H,1,7H2 |
InChI Key |
YJTICKAAEAADNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)OC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4R)-4-[[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2-oxo-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B15294217.png)

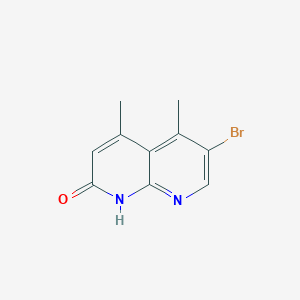
![5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15294236.png)
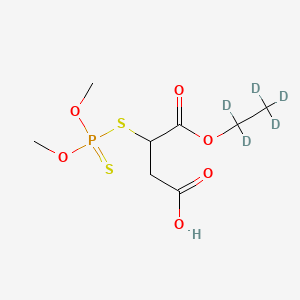
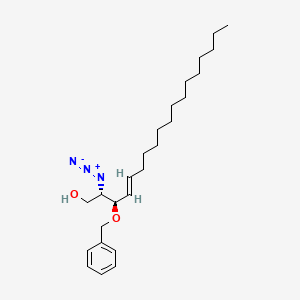
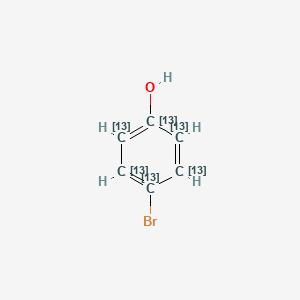
![6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)
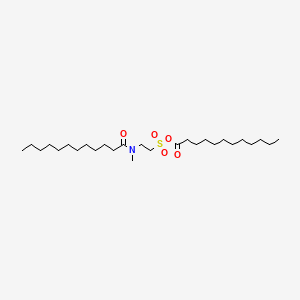
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15294270.png)
![(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene](/img/structure/B15294274.png)
![6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15294276.png)
